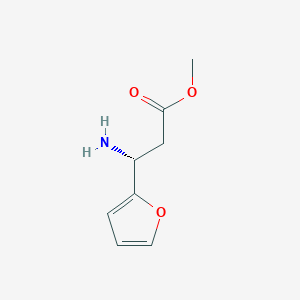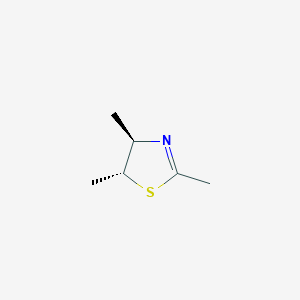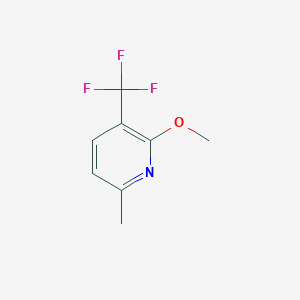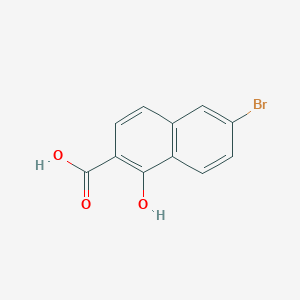
6-Bromo-1-hydroxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-hydroxy-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a bromine atom at the sixth position, a hydroxyl group at the first position, and a carboxylic acid group at the second position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-hydroxy-2-naphthoic acid typically involves multiple steps. One common method starts with 6-hydroxy-2-naphthoic acid. The process involves the following steps:
Amination: Reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid.
Diazotization: Subjecting the obtained 6-amino-2-naphthoic acid to a diazotization reaction to form a diazotized compound.
Bromination: Reacting the diazotized compound with copper bromide in the presence of an acid to yield this compound
Industrial Production Methods
Industrial production methods for this compound aim to achieve high yield and purity at a low cost. The process described above is scalable and can be adapted for industrial production, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-hydroxy-2-naphthoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Copper bromide and acids are commonly used for bromination reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced products
Aplicaciones Científicas De Investigación
6-Bromo-1-hydroxy-2-naphthoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-hydroxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
1-Hydroxy-2-naphthoic acid: Has the hydroxyl group at a different position, leading to different chemical properties.
Propiedades
Fórmula molecular |
C11H7BrO3 |
|---|---|
Peso molecular |
267.07 g/mol |
Nombre IUPAC |
6-bromo-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7BrO3/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,13H,(H,14,15) |
Clave InChI |
BLARRRRXWFYIJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


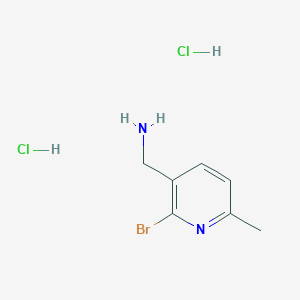

![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)

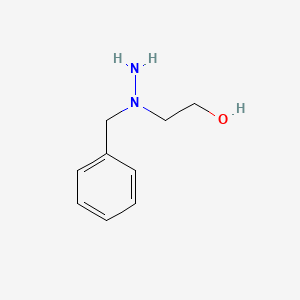
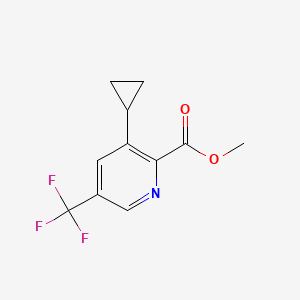
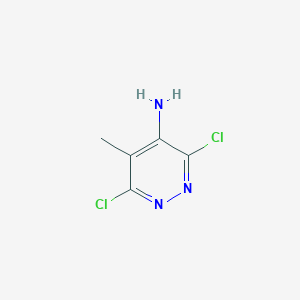
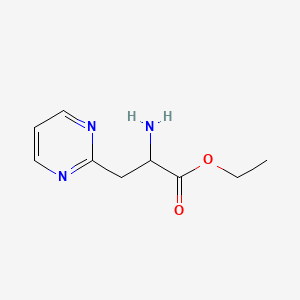
![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)
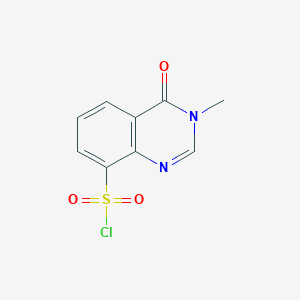
![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)
